molecular formula C30H54O12 B1609442 alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate CAS No. 52683-61-1

alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate

Cat. No.: B1609442
CAS No.: 52683-61-1
M. Wt: 606.7 g/mol
InChI Key: AECIIQVDGKYLNI-VUAWYJOHSA-N
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Description

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of both glucose and fructose units, linked to a fatty acid chain. It is commonly found in various natural sources and has significant applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate typically involves the esterification of sucrose with oleic acid. The reaction is usually catalyzed by an enzyme such as lipase, which facilitates the formation of the ester bond between the sugar and the fatty acid. The reaction conditions often include a controlled temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic processes where sucrose and oleic acid are reacted in the presence of a lipase enzyme. The process is designed to be efficient and cost-effective, ensuring high yields and minimal by-products. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The glycosidic bonds in the compound can be targeted for substitution reactions, resulting in the formation of different glycoside derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.

    Substitution: Substitution reactions may involve nucleophiles such as halides or amines, under conditions that promote the cleavage of glycosidic bonds.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycosidic bond formation and cleavage.

    Biology: Investigated for its role in cellular processes and as a potential bioactive molecule.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of biodegradable surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Trehalose: A disaccharide consisting of two glucose molecules, known for its stability and protective properties.

    Maltose: A disaccharide composed of two glucose units, commonly found in malt and starch.

Uniqueness

Alpha-D-Glucopyranoside, beta-D-fructofuranosyl, (Z)-9-octadecenoate is unique due to its combination of a glycosidic bond and a fatty acid ester. This structure imparts distinct physical and chemical properties, making it useful for specific applications that other similar compounds may not be suitable for.

Properties

CAS No.

52683-61-1

Molecular Formula

C30H54O12

Molecular Weight

606.7 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (Z)-octadec-9-enoate

InChI

InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(34)42-30(28(39)26(37)24(35)21(18-31)41-30)29(20-33)27(38)25(36)22(19-32)40-29/h9-10,21-22,24-28,31-33,35-39H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27+,28-,29+,30+/m1/s1

InChI Key

AECIIQVDGKYLNI-VUAWYJOHSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC1(C(C(C(C(O1)CO)O)O)O)C2(C(C(C(O2)CO)O)O)CO

52683-61-1

Origin of Product

United States

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